![molecular formula C14H16N4S B3828141 7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile CAS No. 202350-11-6](/img/structure/B3828141.png)
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
Overview
Description
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[45]dec-6-ene-6,10-dicarbonitrile is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a spirocyclic intermediate, which is then functionalized to introduce the amino, thioxo, and dicarbonitrile groups. Key steps may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Incorporation of the thioxo group: Thiolation reactions using sulfur-containing reagents.
Addition of dicarbonitrile groups: Cyanation reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions can be employed to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The dicarbonitrile groups can be reduced to amines or other derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membranes. The compound’s unique structure allows it to interact with various biological targets, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-7-ene derivatives: Compounds with similar spirocyclic cores but different functional groups.
Thioxo compounds: Molecules containing thioxo groups with varying structures.
Dicarbonitrile compounds: Compounds featuring dicarbonitrile groups with different backbones.
Uniqueness
7-amino-10-(prop-2-en-1-yl)-9-thioxo-8-azaspiro[45]dec-6-ene-6,10-dicarbonitrile is unique due to its combination of a spirocyclic core with amino, thioxo, and dicarbonitrile groups
Properties
IUPAC Name |
7-amino-10-prop-2-enyl-9-sulfanylidene-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-2-5-14(9-16)12(19)18-11(17)10(8-15)13(14)6-3-4-7-13/h2H,1,3-7,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWXGASDUWMQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=S)NC(=C(C12CCCC2)C#N)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134554 | |
Record name | 7-Amino-10-(2-propen-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202350-11-6 | |
Record name | 7-Amino-10-(2-propen-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202350-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-10-(2-propen-1-yl)-9-thioxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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